Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate
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Overview
Description
Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate: is a complex organic compound featuring a pyridine ring substituted with an imidazo[1,2-b]pyrazole moiety and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyrazole ring. Subsequent functionalization introduces the pyridine and carboxylate groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the pyridine ring to its corresponding N-oxide.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of hydrogen atoms on the pyridine ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Utilizing electrophilic or nucleophilic reagents under controlled conditions.
Major Products Formed:
N-oxide derivatives from oxidation reactions.
Alcohols from reduction reactions.
Various substituted pyridines from substitution reactions.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe to study biological systems due to its unique structural features.
Medicine: Potential medicinal applications include its use as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.
Industry: In industry, Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate may find use in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Imidazo[1,2-b]pyrazole derivatives
Pyridine-2-carboxylate derivatives
Other heterocyclic compounds with similar functional groups
Uniqueness: Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2.Na/c16-11(17)8-3-1-2-7(13-8)9-6-15-10(14-9)4-5-12-15;/h1-6,12H,(H,16,17);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOAHXXVCTYBKY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])C2=CN3C(=N2)C=CN3.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N4NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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